t-Boc-N-amido-PEG10-Br: A Technical Guide for Researchers and Drug Development Professionals
t-Boc-N-amido-PEG10-Br: A Technical Guide for Researchers and Drug Development Professionals
Introduction: t-Boc-N-amido-PEG10-Br is a heterobifunctional crosslinker of significant interest in the fields of chemical biology and drug development, particularly in the design of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates a terminal tert-butyloxycarbonyl (t-Boc) protected amine, a stable amide linkage, a ten-unit polyethylene glycol (PEG) chain, and a terminal bromide. The PEG spacer enhances aqueous solubility and provides flexibility, while the orthogonal protecting groups allow for sequential conjugation, making it a versatile tool for linking different molecular entities.
Core Chemical Properties
The chemical properties of t-Boc-N-amido-PEG10-Br and its common derivatives are summarized below. These properties are crucial for designing synthetic routes and purification strategies.
| Property | t-Boc-N-amido-PEG10-Br | t-Boc-N-amido-PEG10-acid[1][2] | t-Boc-N-amido-PEG10-amine[3][] | t-Boc-N-amido-PEG10-azide[5] | t-Boc-N-amido-PEG10-NHS ester[6] |
| Molecular Formula | C27H54BrNO12 | C28H55NO14 | C27H56N2O12 | C27H54N4O12 | C32H58N2O16 |
| Molecular Weight | 692.62 g/mol | 629.74 g/mol | 600.8 g/mol | 626.8 g/mol | 726.81 g/mol |
| Purity | Typically >95% | Typically >95% | Typically >98% | Typically >98% | Typically >95% |
| Solubility | Soluble in DMSO, DMF, DCM | Soluble in water, DMSO, DMF, DCM | Soluble in water, DMSO, DMF, DCM | Soluble in DMSO, DMF, DCM | Soluble in DMSO, DMF, DCM |
| Storage Conditions | -20°C, desiccated | -20°C, desiccated | -20°C, desiccated | -20°C, desiccated | -20°C, desiccated |
Applications in PROTAC Development
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7] The linker component of a PROTAC, for which t-Boc-N-amido-PEG10-Br is a precursor, plays a critical role in the efficacy of the final molecule. The PEG10 chain in this linker provides several advantages:
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Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the solubility of the often-hydrophobic PROTAC molecule.
-
Optimal Length and Flexibility: The ten-unit PEG spacer provides a flexible linkage of a specific length, which is a critical parameter for the efficient formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
-
Reduced Steric Hindrance: The flexible PEG chain can minimize steric clashes between the two protein binding partners.
The terminal bromide of t-Boc-N-amido-PEG10-Br can be converted to other functional groups, such as an azide for click chemistry or a primary amine for amide bond formation, allowing for versatile conjugation strategies.
Experimental Protocols
Detailed methodologies for the key chemical transformations involving t-Boc-N-amido-PEG10-Br are provided below.
t-Boc Deprotection
The t-Boc protecting group can be removed under mild acidic conditions to yield a free primary amine.
Materials:
-
t-Boc-N-amido-PEG10-functionalized compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the t-Boc protected compound in a 1:1 mixture of DCM and TFA.
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
Re-dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected amine.[8]
Amide Coupling with a Carboxylic Acid
The primary amine, after deprotection of the t-Boc group, can be coupled with a carboxylic acid-containing molecule (e.g., a ligand for a target protein or E3 ligase) using a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Materials:
-
Amine-PEG10-functionalized compound
-
Carboxylic acid-containing molecule
-
EDC·HCl
-
N-hydroxysuccinimide (NHS) (optional, for improved efficiency)
-
Anhydrous dimethylformamide (DMF) or dichloromethane (DCM)
-
DIPEA (N,N-Diisopropylethylamine) or triethylamine (TEA)
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the carboxylic acid-containing molecule in anhydrous DMF or DCM.
-
Add EDC·HCl (1.5-2.0 equivalents) and NHS (1.5-2.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the amine-PEG10-functionalized compound (1.0 equivalent) to the reaction mixture.
-
Add a non-nucleophilic base such as DIPEA or TEA (2.0-3.0 equivalents) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired amide-coupled product.[9][10]
Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Used to confirm the presence of the PEG backbone (characteristic broad singlet around 3.6 ppm), the t-Boc group (singlet around 1.4 ppm), and the terminal functional groups. The integration of these signals can be used to assess purity and conjugation efficiency.[11][12]
-
¹³C NMR: Provides complementary structural information.
High-Performance Liquid Chromatography (HPLC):
-
Reversed-Phase HPLC: Can be used to assess the purity of the linker and the final conjugate. Due to the lack of a strong UV chromophore in the PEG chain, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is often employed.[][14][15]
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI-MS): Used to confirm the molecular weight of the linker and its conjugates.
-
Native Mass Spectrometry: Can be employed to study the formation of the ternary complex in PROTAC development.[7][16]
Visualizations
PROTAC Mechanism of Action
Caption: The catalytic cycle of a PROTAC utilizing a PEG-based linker.
Synthetic Workflow for PROTAC Assembly
Caption: A generalized synthetic workflow for assembling a PROTAC.
References
- 1. t-Boc-N-Amido-PEG10-acid | AxisPharm [axispharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. t-Boc-N-amido-PEG10-amine, 1347704-59-9 | BroadPharm [broadpharm.com]
- 5. t-Boc-N-amido-PEG10-Azide | BroadPharm [broadpharm.com]
- 6. t-Boc-N-amido-PEG10-NHS ester | CAS:2055040-78-1 | AxisPharm [axispharm.com]
- 7. biorxiv.org [biorxiv.org]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 10. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 11. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 14. ingenieria-analitica.com [ingenieria-analitica.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. Native Mass Spectrometry for the Study of PROTAC GNE‐987‐Containing Ternary Complexes - PMC [pmc.ncbi.nlm.nih.gov]
